8-Hydroxypinoresinol

Beschreibung

This compound has been reported in Schisandra sphenanthera, Schisandra lancifolia, and other organisms with data available.

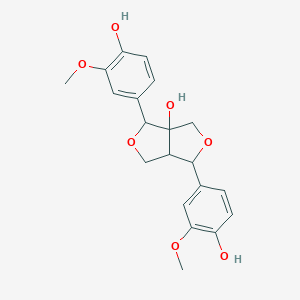

cytoprotective lignan from Forsythia suspensa; structure in first source

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3R,3aS,6S,6aR)-3,6-bis(4-hydroxy-3-methoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O7/c1-24-16-7-11(3-5-14(16)21)18-13-9-26-19(20(13,23)10-27-18)12-4-6-15(22)17(8-12)25-2/h3-8,13,18-19,21-23H,9-10H2,1-2H3/t13-,18-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CICMVLOHBZPXIT-WNISUXOKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C3COC(C3(CO2)O)C4=CC(=C(C=C4)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@@H]2[C@H]3CO[C@@H]([C@]3(CO2)O)C4=CC(=C(C=C4)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001315412 | |

| Record name | 8-Hydroxypinoresinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 8-Hydroxypinoresinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033279 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

81426-17-7 | |

| Record name | 8-Hydroxypinoresinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81426-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Hydroxypinoresinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Hydroxypinoresinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033279 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

183 - 185 °C | |

| Record name | 8-Hydroxypinoresinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033279 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 8-Hydroxypinoresinol: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxypinoresinol is a naturally occurring lignan, a class of polyphenolic compounds found in a variety of plants. Lignans are of significant interest to the scientific community due to their diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and a key biological signaling pathway of this compound, tailored for professionals in research and drug development.

Chemical Structure and Identification

This compound is classified as a furofuran lignan. Its core structure consists of two phenylpropanoid units linked by a central furofuran ring. The systematic IUPAC name for this compound is (3R,3aS,6S,6aR)-3,6-bis(4-hydroxy-3-methoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-ol[1].

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| Molecular Formula | C₂₀H₂₂O₇[1] |

| IUPAC Name | (3R,3aS,6S,6aR)-3,6-bis(4-hydroxy-3-methoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-ol[1] |

| CAS Number | 81426-17-7[1] |

| PubChem CID | 3010930[1] |

| SMILES | COC1=C(C=CC(=C1)[C@@H]2[C@H]3CO--INVALID-LINK--C4=CC(=C(C=C4)O)OC)O[2] |

| InChI | InChI=1S/C20H22O7/c1-24-16-7-11(3-5-14(16)21)18-13-9-26-19(20(13,23)10-27-18)12-4-6-15(22)17(8-12)25-2/h3-8,13,18-19,21-23H,9-10H2,1-2H3/t13-,18-,19-,20-/m1/s1[2] |

Physicochemical and Spectral Data

This compound is typically a solid at room temperature[1]. The following tables summarize its key physicochemical and spectral properties.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 374.4 g/mol | [1] |

| Physical Description | Solid | [1] |

| Melting Point | 183 - 185 °C | [1] |

Table 3: Spectral Data for this compound

| Data Type | Key Features |

| Mass Spectrometry (LC-MS) | Precursor Type: [M-H]⁻, Precursor m/z: 373[1] |

| ¹H NMR (in CDCl₃) | δ (ppm): 6.80-7.00 (m, 6H, Ar-H), 5.88 (s, 1H, OH), 5.54 (s, 2H, OH), 4.75 (d, J=4.0 Hz, 1H), 4.40 (d, J=6.8 Hz, 1H), 4.25 (dd, J=9.2, 3.6 Hz, 1H), 3.90 (s, 6H, 2x OCH₃), 3.85-3.95 (m, 2H), 3.10 (m, 1H) |

| ¹³C NMR (in CDCl₃) | δ (ppm): 146.7, 145.2, 144.8, 144.1, 133.5, 132.8, 118.9, 118.5, 114.3, 114.2, 109.1, 108.7, 87.5, 82.1, 71.8, 60.4, 56.0, 55.9, 54.2, 49.9[3] |

Experimental Protocols

Isolation of Lignans from Forsythia suspensa (Adapted Protocol)

The following is a representative protocol for the isolation of lignans, such as this compound, from a plant source. This method, adapted from procedures for isolating related compounds from Forsythia suspensa, employs ultrasonic extraction followed by liquid-liquid partitioning and column chromatography[4].

1. Plant Material Preparation:

-

Dry the plant material (e.g., leaves of Forsythia suspensa) and grind it into a fine powder to increase the surface area for extraction.

2. Ultrasonic Extraction:

-

Weigh the powdered plant material.

-

Suspend the powder in 80% aqueous methanol at a solid-to-liquid ratio of 1:10 (w/v).

-

Perform ultrasonic extraction for 60 minutes.

-

Filter the mixture to separate the extract from the solid residue.

-

Repeat the extraction on the residue to maximize the yield.

-

Combine the extracts and concentrate under reduced pressure.

3. Liquid-Liquid Partitioning:

-

Resuspend the concentrated extract in water.

-

Adjust the pH of the aqueous suspension to 7.0.

-

Transfer the suspension to a separatory funnel and perform successive extractions with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to partition the compounds based on their solubility.

4. Column Chromatography:

-

Concentrate the desired fraction (typically the ethyl acetate fraction for lignans) to dryness.

-

Dissolve the dried extract in a minimal amount of the initial mobile phase.

-

Load the sample onto a silica gel column.

-

Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC).

-

Combine the fractions containing the target compound and evaporate the solvent to yield the purified this compound.

5. Structure Elucidation:

-

Confirm the identity and purity of the isolated compound using spectroscopic methods such as Mass Spectrometry (MS), ¹H NMR, and ¹³C NMR.

Biological Activity and Signaling Pathways

This compound and its related lignans have been shown to possess significant anti-inflammatory properties. One of the key mechanisms underlying this activity is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses.

Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

Pinoresinol, a closely related lignan, has been demonstrated to inhibit the NF-κB pathway by preventing the phosphorylation of IKK and the subsequent degradation of IκBα. This, in turn, blocks the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of inflammatory mediators.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow for Assessing Anti-inflammatory Activity

Caption: Workflow for evaluating the anti-inflammatory effects of this compound.

Conclusion

This compound is a promising natural product with well-defined chemical characteristics and significant biological activities. Its ability to modulate the NF-κB signaling pathway highlights its potential as a lead compound for the development of novel anti-inflammatory agents. This technical guide provides foundational information to support further research and development efforts in this area. The detailed protocols and compiled data serve as a valuable resource for scientists working on the isolation, characterization, and application of this and related lignans.

References

An In-Depth Technical Guide to 8-Hydroxypinoresinol: Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 8-hydroxypinoresinol, a lignan with significant therapeutic potential. The document details its natural origins, outlines methodologies for its extraction and purification, and explores its mechanisms of action through various signaling pathways. All quantitative data is presented in structured tables for comparative analysis, and key experimental protocols are described in detail. Furthermore, visual diagrams of experimental workflows and signaling pathways are provided to facilitate a deeper understanding of the subject matter.

Natural Sources of this compound

This compound is a naturally occurring furofuran lignan found in a variety of plant species. Its presence has been reported in different plant parts, including the roots, stems, leaves, and fruits. While it can be found in several species, the concentration and ease of extraction can vary significantly. Notable plant sources include:

-

Forsythia suspensa : The leaves and fruits of this plant are a significant source of this compound and its glycosides.[1]

-

Valeriana officinalis : The roots of Valerian have been shown to contain this compound and its glucosides, contributing to the plant's known medicinal properties.[2][3][4]

-

Salvia scapiformis : The whole plant of this species of sage has been identified as a source of this compound.[5]

-

Salvia miltiorrhiza : The rhizome of this plant, also known as Danshen, contains glycosides of this compound.[6]

-

Strombosia grandifolia : The stem bark of this tree is a source of (-)-8-hydroxypinoresinol.[7]

-

Schisandra sphenanthera and Schisandra lancifolia : These species are also reported to contain this compound.[1]

-

Eucommia ulmoides : The bark of this tree is a source of pinoresinol diglucoside, a related lignan.[8]

Isolation and Purification of this compound

The isolation and purification of this compound from its natural sources typically involve a multi-step process combining solvent extraction with various chromatographic techniques. The selection of the appropriate method depends on the plant matrix and the desired purity of the final product.

General Experimental Workflow

A general workflow for the isolation and purification of this compound is depicted below. This process can be adapted and optimized for specific plant materials.

Figure 1: General workflow for the extraction and purification of this compound.

Detailed Experimental Protocols

Protocol 1: Extraction and Isolation from Forsythia suspensa [9]

This protocol provides a detailed method for the extraction and purification of lignans, including this compound, from the leaves or stems of Forsythia suspensa.

-

Extraction:

-

Air-dry and powder the plant material.

-

Suspend the powder in 80% aqueous methanol at a solid-to-liquid ratio of 1:10 (w/v).

-

Perform ultrasonic extraction for 60 minutes at room temperature.

-

Filter the mixture to separate the extract from the solid residue.

-

Repeat the extraction process on the residue to maximize the yield.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

-

-

Liquid-Liquid Partitioning:

-

Resuspend the concentrated crude extract in water.

-

Transfer the aqueous suspension to a separatory funnel.

-

Perform successive extractions with an equal volume of ethyl acetate.

-

Combine the ethyl acetate fractions and concentrate them to dryness.

-

-

Column Chromatography:

-

Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase (e.g., hexane:ethyl acetate, 9:1 v/v).

-

Load the sample onto a silica gel column pre-equilibrated with the initial mobile phase.

-

Elute the column with a gradient of increasing ethyl acetate in hexane.

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Combine the fractions containing this compound based on TLC analysis.

-

Evaporate the solvent from the combined fractions to obtain the purified compound.

-

Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the preferred method for the quantitative analysis of this compound.

HPLC Conditions for Quantification: [9]

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (containing 0.1% phosphoric acid).

-

0-10 min: 10-20% Acetonitrile

-

10-25 min: 20-35% Acetonitrile

-

25-40 min: 35-50% Acetonitrile

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 230 nm and 280 nm.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

A standard calibration curve should be generated using a purified this compound standard to accurately quantify the compound in the isolated fractions.

Quantitative Data on Isolation

| Plant Source | Plant Part | Extraction Method | Compound | Yield/Content | Purity | Reference |

| Forsythia suspensa | Leaves | Chitosan-Assisted Extraction | Phillyrin (related lignan) | 1.68 ± 0.16% | Not Specified | [10] |

| Leaves | Chitosan-Assisted Extraction | Forsythoside A (related lignan) | 3.23 ± 0.27% | Not Specified | [10] | |

| Valeriana officinalis | Root | Methanol Extraction | Total Phenols | 7.96 mg/g DW | Not Specified | [3] |

| Root | Methanol Extraction | Total Flavonoids | 5.52 mg/g DW | Not Specified | [3] | |

| Eucommia ulmoides | Bark | High-Speed Counter-Current Chromatography | Pinoresinol Diglucoside | 21 mg from 200 mg crude extract | 96.7% | [8] |

| Salvia miltiorrhiza | Rhizome | Not Specified | (+)-1-hydroxypinoresinol-1-O-β-D-glucoside | IC50: 3.23 µM (Peroxynitrite scavenging) | Not Specified | [6] |

Note: DW = Dry Weight. Data for this compound itself is often not explicitly quantified in terms of yield from the raw plant material. The provided data for related compounds can serve as a reference for optimizing extraction protocols.

Biological Activity and Signaling Pathways

This compound and its derivatives exhibit a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. Its mechanisms of action involve the modulation of several key signaling pathways.

Kv1.5 Potassium Channel Blocking Activity

A glucoside of this compound isolated from Valeriana officinalis has been identified as a novel blocker of the human Kv1.5 potassium channel.[4][11] This channel is crucial for the repolarization phase of the cardiac action potential, and its inhibition is a potential strategy for the treatment of atrial fibrillation.

Figure 2: Mechanism of Kv1.5 channel blockade by this compound glucoside.

Anti-inflammatory Activity via NF-κB and MAPK Signaling Pathways

Lignans, including pinoresinol and likely its hydroxylated derivatives, have demonstrated anti-inflammatory properties by modulating the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2] These pathways are central to the inflammatory response, and their inhibition can reduce the production of pro-inflammatory cytokines.

NF-κB Signaling Pathway:

Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound is thought to inhibit this process.

Figure 3: Putative inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway:

The MAPK pathway is another crucial regulator of inflammation. It consists of a cascade of protein kinases that, when activated by inflammatory signals, lead to the activation of transcription factors like AP-1, which also promotes the expression of pro-inflammatory genes.

Figure 4: Postulated inhibition of the MAPK signaling pathway by this compound.

Antioxidant Activity

This compound has demonstrated significant antioxidant properties, which are attributed to its ability to scavenge free radicals.[2][12] The presence of hydroxyl groups in its structure is crucial for this activity. Its antioxidant effects contribute to its cytoprotective and neuroprotective actions by mitigating oxidative stress-induced cellular damage.

Conclusion

This compound is a promising natural compound with a range of pharmacological activities that warrant further investigation for drug development. This guide has provided a comprehensive overview of its natural sources, detailed methodologies for its isolation and purification, and an exploration of its known biological activities and underlying signaling pathways. The provided data and protocols can serve as a valuable resource for researchers and scientists working on the development of new therapeutics based on this potent lignan. Further research is needed to fully elucidate its therapeutic potential and to develop optimized and scalable methods for its production.

References

- 1. This compound | C20H22O7 | CID 3010930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Optimizing the extract yield of bioactive compounds in Valeriana officinalis root: a D-optimal design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound-4-O-β-D-glucoside from Valeriana officinalis L. Is a Novel Kv1.5 Channel Blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | UPLC/Q-TOF MS Screening and Identification of Antibacterial Compounds in Forsythia suspensa (Thunb.) Vahl Leaves [frontiersin.org]

- 10. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

8-Hydroxypinoresinol: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxypinoresinol is a naturally occurring lignan found in a variety of plant species. As a member of the lignan family of polyphenols, it has garnered significant interest within the scientific community for its diverse biological activities and potential therapeutic applications. This technical guide provides a detailed overview of the core physicochemical properties of this compound, its known biological effects, and the experimental methodologies used to elucidate these activities. The information is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

A clear understanding of the fundamental physicochemical characteristics of a compound is paramount for any research and development endeavor. The key identifiers and properties for this compound are summarized below.

| Property | Value | Citations |

| CAS Number | 81426-17-7 | |

| Molecular Formula | C₂₀H₂₂O₇ | |

| Molecular Weight | 374.38 g/mol |

Biological Activities and Signaling Pathways

This compound has been reported to exhibit a range of biological activities, positioning it as a compound of interest for further investigation. The primary activities and the signaling pathways implicated are detailed below.

Antioxidant Activity

Lignans, including this compound, are recognized for their antioxidant properties. This activity is primarily attributed to their ability to scavenge free radicals, thereby mitigating oxidative stress, which is implicated in the pathophysiology of numerous diseases.

Anti-inflammatory Activity

Chronic inflammation is a key driver of various pathological conditions. Pinoresinol, a closely related lignan, has been shown to exert anti-inflammatory effects by modulating the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and JAK-STAT (Janus kinase/signal transducer and activator of transcription) signaling pathways. It is plausible that this compound shares a similar mechanism of action. The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals, a cascade of events leads to the phosphorylation and degradation of its inhibitor, IκBα, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

Caption: Putative mechanism of this compound in the NF-κB signaling pathway.

Antimicrobial Activity

This compound has demonstrated activity against various microbial pathogens. This suggests its potential as a lead compound for the development of new antimicrobial agents, which is of critical importance in the face of rising antimicrobial resistance.

Ion Channel Modulation

A glucoside derivative of this compound has been identified as a blocker of the Kv1.5 potassium channel. The Kv1.5 channel is predominantly expressed in the atria of the heart and plays a crucial role in cardiac repolarization. Blockade of this channel is a therapeutic strategy for the management of atrial fibrillation.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for assessing the key biological activities of this compound.

Antioxidant Activity Assays

A battery of assays is typically employed to comprehensively evaluate the antioxidant potential of a compound.

Caption: General workflow for assessing the antioxidant activity of this compound.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

-

Method:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a series of dilutions of the stock solution.

-

In a 96-well plate, add a defined volume of each dilution to a solution of DPPH in the same solvent.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (typically around 517 nm).

-

Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

-

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay:

-

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), leading to a reduction in its characteristic blue-green color.

-

Method:

-

Generate the ABTS•+ by reacting ABTS with potassium persulfate.

-

Dilute the ABTS•+ solution with a suitable buffer to a specific absorbance.

-

Add different concentrations of this compound to the ABTS•+ solution.

-

Measure the decrease in absorbance at a specific wavelength (e.g., 734 nm) after a defined incubation period.

-

The results are often expressed as Trolox equivalents.

-

Antimicrobial Activity Assays

1. Broth Microdilution Method:

-

Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.

-

Method:

-

Prepare a twofold serial dilution of this compound in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism without the compound) and negative (broth only) controls.

-

Incubate the plate under appropriate conditions for the test microorganism.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

-

2. Agar Disk Diffusion Method:

-

Principle: This is a qualitative or semi-quantitative method where the antimicrobial agent diffuses from a saturated paper disk into an agar medium inoculated with the test microorganism, creating a zone of growth inhibition.

-

Method:

-

Prepare an agar plate uniformly inoculated with the test microorganism.

-

Apply sterile paper disks impregnated with a known concentration of this compound to the agar surface.

-

Incubate the plate under suitable conditions.

-

Measure the diameter of the zone of inhibition around the disk. The size of the zone is proportional to the susceptibility of the microorganism to the compound.

-

Kv1.5 Channel Blocking Assay

Patch-Clamp Electrophysiology:

-

Principle: This is the gold-standard technique for studying ion channel function. It allows for the direct measurement of the ionic currents flowing through a single channel or the whole cell membrane.

-

Method:

-

Culture cells expressing the human Kv1.5 channel (e.g., HEK293 cells).

-

Use a glass micropipette to form a high-resistance seal with the cell membrane (gigaseal).

-

Apply voltage protocols to elicit Kv1.5 currents.

-

Perfuse the cells with a solution containing this compound at various concentrations.

-

Record the changes in the Kv1.5 current in the presence of the compound to determine its inhibitory effects, including concentration-dependence and voltage-dependence.

-

Conclusion

This compound is a promising natural product with a spectrum of biological activities that warrant further in-depth investigation. Its antioxidant, anti-inflammatory, antimicrobial, and ion channel modulating properties suggest its potential for the development of novel therapeutic agents. The experimental protocols outlined in this guide provide a solid foundation for researchers to explore the pharmacological potential of this intriguing lignan. Future studies should focus on elucidating the precise molecular mechanisms underlying its biological effects and evaluating its efficacy and safety in preclinical models.

Spectroscopic and Mechanistic Insights into 8-Hydroxypinoresinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the lignan 8-hydroxypinoresinol, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. It also details the experimental protocols for acquiring such data and explores the potential anti-inflammatory mechanism of action through the NF-κB signaling pathway.

Spectroscopic Data of this compound

The structural elucidation of this compound, a naturally occurring lignan found in various plant species, relies heavily on modern spectroscopic techniques. The following tables summarize the key NMR and MS data for this compound.

NMR Spectroscopic Data

The ¹H and ¹³C NMR data for (-)-8-hydroxypinoresinol are presented below. This data is essential for the structural confirmation and purity assessment of the compound.

Table 1: ¹H NMR (Proton NMR) Data for (-)-8-Hydroxypinoresinol

| Atom No. | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2 | 6.91 | d | 1.8 |

| 5 | 6.78 | d | 8.0 |

| 6 | 6.83 | dd | 8.0, 1.8 |

| 7 | 4.72 | d | 4.2 |

| 8 | 3.12 | m | |

| 9α | 3.85 | dd | 9.2, 3.6 |

| 9β | 4.25 | dd | 9.2, 6.8 |

| 2' | 6.90 | d | 1.8 |

| 5' | 6.77 | d | 8.0 |

| 6' | 6.82 | dd | 8.0, 1.8 |

| 7' | 4.95 | d | 5.0 |

| 8' | 3.50 | m | |

| 9'α | 3.80 | dd | 9.0, 4.0 |

| 9'β | 4.15 | dd | 9.0, 7.0 |

| 3-OCH₃ | 3.88 | s | |

| 3'-OCH₃ | 3.87 | s |

Solvent: CDCl₃. The assignments were based on HSQC and HMBC experiments.

Table 2: ¹³C NMR (Carbon-13 NMR) Data for (-)-8-Hydroxypinoresinol [1]

| Atom No. | Chemical Shift (δ, ppm) |

| 1 | 133.2 |

| 2 | 109.5 |

| 3 | 146.8 |

| 4 | 145.3 |

| 5 | 114.4 |

| 6 | 118.8 |

| 7 | 86.0 |

| 8 | 54.2 |

| 9 | 71.8 |

| 1' | 131.0 |

| 2' | 109.8 |

| 3' | 146.5 |

| 4' | 145.8 |

| 5' | 114.5 |

| 6' | 119.5 |

| 7' | 82.5 |

| 8' | 104.2 |

| 9' | 61.0 |

| 3-OCH₃ | 56.0 |

| 3'-OCH₃ | 56.1 |

Solvent: CDCl₃[2].

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Table 3: LC-MS/MS Data for this compound

| Parameter | Value |

| Molecular Formula | C₂₀H₂₂O₇ |

| Molecular Weight | 374.4 g/mol |

| Ionization Mode | ESI (Electrospray Ionization) - Negative |

| Precursor Ion [M-H]⁻ | m/z 373 |

| Fragment Ions | m/z 343, 313 |

Data obtained from PubChem LC-MS/MS spectrum.

Experimental Protocols

The following sections detail generalized experimental methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard practices for the analysis of lignans and other natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for the NMR analysis of a lignan like this compound is as follows:

-

Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

-

¹H NMR Acquisition: One-dimensional proton NMR spectra are acquired using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

¹³C NMR Acquisition: One-dimensional carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer experimental time are required.

-

2D NMR Experiments: To aid in the complete and unambiguous assignment of proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.

-

Data Processing: The acquired free induction decays (FIDs) are processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing of the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Experimental Workflow for NMR Analysis

References

8-Hydroxypinoresinol: A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the known biological activities of 8-hydroxypinoresinol, a furofuran lignan found in various plant species. This document summarizes the current scientific understanding of its antioxidant, anti-inflammatory, neuroprotective, anticancer, and anti-arrhythmic properties. It is designed to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.

While this compound has demonstrated a range of biological effects, it is important to note that quantitative data and detailed experimental protocols specifically for this compound are limited in the current body of scientific literature. Therefore, this guide also includes data and methodologies from studies on closely related lignans, such as pinoresinol, to provide a broader context for its potential therapeutic applications.

Antioxidant Activity

This compound exhibits significant antioxidant properties, primarily attributed to its phenolic structure, which enables it to scavenge free radicals and chelate metal ions. The antioxidant capacity of lignans is influenced by the number and position of hydroxyl groups in their chemical structure.

Quantitative Data: Radical Scavenging Activity

| Compound/Extract | Assay | IC50 Value | Reference Compound | IC50 of Reference |

| Pinoresinol | ABTS | 274 µM | Trolox | 380 µM |

| Ethyl acetate fraction (rich in lignans) | DPPH | 5.6 µg/mL | - | - |

| Ethyl acetate fraction (rich in lignans) | ABTS | - | TEAC value 0.9703 | - |

Experimental Protocols:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow.

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, airtight container.

-

Prepare stock solutions of this compound and a positive control (e.g., ascorbic acid, Trolox) in methanol at various concentrations.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the sample or standard solution.

-

Add 100 µL of the DPPH solution to each well.

-

For the blank, use 100 µL of methanol instead of the sample.

-

-

Incubation and Measurement:

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Determine the IC50 value by plotting the percentage of inhibition against the concentration.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

-

Reagent Preparation:

-

Prepare a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution in water.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

-

Dilute the ABTS•+ stock solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Assay Procedure:

-

Add 10 µL of the sample or standard solution to 190 µL of the diluted ABTS•+ solution in a 96-well plate.

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

Calculate the percentage of inhibition as described for the DPPH assay and determine the IC50 value.

-

Workflow for DPPH and ABTS antioxidant assays.

Anti-inflammatory Activity

This compound and related lignans have demonstrated potent anti-inflammatory effects. A key mechanism underlying this activity is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a central role in regulating the expression of pro-inflammatory genes.

Putative Signaling Pathway: NF-κB Inhibition

The following diagram illustrates the proposed mechanism of NF-κB inhibition by pinoresinol, a structurally similar lignan. This is considered a putative pathway for this compound.

Putative NF-κB inhibitory pathway of this compound.

By inhibiting key steps in the NF-κB pathway, such as the phosphorylation of IKK and IκBα, and the subsequent nuclear translocation of p65, this compound can downregulate the expression of pro-inflammatory enzymes and cytokines.[1]

Quantitative Data: Inhibition of Inflammatory Mediators

Specific IC50 values for this compound are limited. The table includes data for related compounds and extracts.

| Compound/Extract | Cell Line | Inflammatory Mediator | IC50 Value |

| Ethyl acetate fraction | RAW 264.7 | Nitric Oxide (NO) | 40.03 µg/mL |

| Thienodolin (for comparison) | RAW 264.7 | Nitric Oxide (NO) | 17.2 ± 1.2 μM |

| Pinoresinol | Differentiated THP-1 | TNF-α, IL-1β, COX-2 | Significant reduction at 100 µM |

| Tyrosol (for comparison) | RAW 264.7 | IL-1β | 0.91 µM |

| Tyrosol (for comparison) | RAW 264.7 | IL-6 | 2.67 µM |

| Tyrosol (for comparison) | RAW 264.7 | TNF-α | 4.60 µM |

Experimental Protocols:

Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages

This assay measures the anti-inflammatory effect of a compound by quantifying the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophage cells.

-

Cell Culture and Treatment:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 20-24 hours.

-

-

Griess Assay:

-

Collect the cell culture supernatant.

-

Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid).

-

Incubate for 10 minutes at room temperature.

-

Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate for another 10 minutes.

-

-

Measurement:

-

Measure the absorbance at 540 nm.

-

Calculate the nitrite concentration based on a standard curve prepared with sodium nitrite.

-

Determine the percentage of NO inhibition and the IC50 value.

-

Western Blot for iNOS and COX-2 Expression

This method is used to determine the effect of this compound on the protein expression levels of the pro-inflammatory enzymes iNOS and COX-2.

-

Cell Lysis and Protein Quantification:

-

After treatment as described above, lyse the RAW 264.7 cells and collect the protein extracts.

-

Determine the protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Electrotransfer:

-

Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).

-

Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Quantify the band intensities and normalize to the loading control to determine the relative protein expression.

-

Neuroprotective Activity

Lignans, including derivatives of pinoresinol, have shown promise in protecting neuronal cells from oxidative stress and excitotoxicity, which are implicated in neurodegenerative diseases.

Experimental Protocols:

In Vitro Neuroprotection Assay using HT22 Cells

The HT22 hippocampal neuronal cell line is a common model to study glutamate-induced oxidative stress and neurotoxicity.

-

Cell Culture and Treatment:

-

Culture HT22 cells in appropriate media.

-

Pre-treat the cells with different concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Induce neurotoxicity by adding glutamate (e.g., 5 mM) to the culture medium.

-

-

Cell Viability Assessment (MTT Assay):

-

After the glutamate treatment period (e.g., 24 hours), add MTT solution to the cells and incubate for 3-4 hours.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at 570 nm.

-

Calculate cell viability as a percentage of the control (untreated) cells.

-

-

Measurement of Reactive Oxygen Species (ROS):

-

Load the cells with a fluorescent ROS indicator (e.g., DCFH-DA) before or after treatment.

-

Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer to quantify intracellular ROS levels.

-

Workflow for in vitro neuroprotection assay.

Anticancer Activity

Several studies have reported the cytotoxic effects of lignans and related phenolic compounds against various cancer cell lines. The proposed mechanisms include the induction of apoptosis and cell cycle arrest.

Quantitative Data: Cytotoxicity in Cancer Cell Lines

Direct IC50 values for this compound are not consistently reported. The following table provides a compilation of data for related compounds and serves as a reference.

| Compound | Cell Line | IC50 Value |

| Butin | HeLa | 44.48 µM |

| Butein | HeLa | 8.66 µM |

| Butein | K562 | 13.91 µM |

| Butein | MDA-MB-231 | 22.36 µM |

| Curcumin-loaded Nanoparticles | HepG2 | 9.64 ± 1.1 µg/mL |

| Curcumin | HepG2 | 19.02 ± 1.3 µg/mL |

Experimental Protocol:

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cancer cell lines.

-

Cell Seeding:

-

Seed cancer cells (e.g., HeLa, HepG2, MCF-7) in a 96-well plate at an appropriate density and allow them to attach overnight.

-

-

Compound Treatment:

-

Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

-

Anti-arrhythmic Activity

A glycoside of this compound has been identified as a potential anti-arrhythmic agent due to its ability to block the human Kv1.5 potassium channel, which is involved in the repolarization of the cardiac action potential.

Quantitative Data: Inhibition of Kv1.5 Channel

The following data is for this compound-4-O-β-D-glucoside (HPG).

| Compound | Channel | Cell Line | Effect | Concentrations Tested |

| This compound-4-O-β-D-glucoside (HPG) | hKv1.5 | HEK 293 | Concentration-dependent inhibition of channel current | 10 µM, 30 µM, 50 µM |

Experimental Protocol:

Whole-Cell Patch-Clamp Recording

This electrophysiological technique is used to measure the ion currents across the membrane of a single cell, allowing for the characterization of ion channel blockers.

-

Cell Preparation:

-

Use a cell line stably expressing the hKv1.5 channel (e.g., HEK 293 cells).

-

Prepare a single-cell suspension for recording.

-

-

Pipette and Solutions:

-

Pull glass micropipettes to a resistance of 3-6 MΩ and fill with an appropriate internal solution.

-

Use an external solution that maintains the physiological integrity of the cells.

-

-

Seal Formation and Whole-Cell Configuration:

-

Approach a cell with the micropipette and form a high-resistance (GΩ) seal.

-

Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.

-

-

Voltage-Clamp Protocol and Data Acquisition:

-

Clamp the membrane potential at a holding potential (e.g., -80 mV).

-

Apply a series of depolarizing voltage steps to elicit Kv1.5 currents.

-

Record the currents before and after the application of different concentrations of this compound-4-O-β-D-glucoside.

-

-

Data Analysis:

-

Measure the peak current amplitude at each voltage step.

-

Calculate the percentage of current inhibition at each concentration to determine the concentration-response relationship and, if possible, the IC50 value.

-

Logical relationships between the mechanisms and biological activities of this compound.

Disclaimer: This document is intended for informational purposes for a scientific audience. The information provided is based on available research, and further investigation is required to fully elucidate the therapeutic potential and mechanisms of action of this compound. The experimental protocols are provided as general guidelines and may require optimization for specific applications.

References

In Vitro Profile of 8-Hydroxypinoresinol: A Preliminary Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxypinoresinol, a lignan found in various plant species, is emerging as a compound of interest for its potential therapeutic properties. Preliminary in vitro research suggests a range of biological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects. This technical guide provides a comprehensive overview of the available in vitro data on this compound and its related compounds, focusing on quantitative data, experimental methodologies, and proposed mechanisms of action. It is important to note that while direct quantitative data for this compound is still emerging, studies on closely related lignans, such as pinoresinol, provide valuable insights into its potential bioactivities.

Antioxidant Activity

The antioxidant capacity of this compound is a cornerstone of its therapeutic potential, attributed to its ability to scavenge free radicals. Several standard in vitro assays are employed to quantify this activity.

Quantitative Data on Antioxidant Activity of Related Lignans

Data presented below is for pinoresinol, a structurally similar lignan, to provide a comparative context for the potential antioxidant capacity of this compound. Direct IC50 values for this compound are not yet widely reported.

| Assay | Test Substance | IC50 Value (µg/mL) | Reference Compound | IC50 Value (µg/mL) |

| DPPH Radical Scavenging | Pinoresinol | 42.2 ± 1.2 | Ascorbic Acid | 48.7 ± 1.0 |

| ABTS Radical Scavenging | Pinoresinol | 71.1 ± 1.1 | Ascorbic Acid | 48.7 ± 1.0 |

| Ferric Reducing Antioxidant Power (FRAP) | Pinoresinol | 65.0 ± 1.8 | Ascorbic Acid | 28.2 ± 0.5 |

Experimental Protocols for Antioxidant Assays

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.

Methodology:

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of this compound (dissolved in a suitable solvent) to 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined from a dose-response curve.

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Methodology:

-

Reagent Preparation: Generate ABTS•+ by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and incubating in the dark for 12-16 hours. Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Reaction Mixture: Add 10 µL of various concentrations of this compound to 190 µL of the diluted ABTS•+ solution in a 96-well plate.

-

Incubation: Incubate at room temperature for 6 minutes.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Methodology:

-

Reagent Preparation: Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl), and FeCl₃·6H₂O solution (20 mM) in a 10:1:1 ratio.

-

Reaction Mixture: Add 10 µL of the sample to 300 µL of the freshly prepared FRAP reagent.

-

Incubation: Incubate at 37°C for 4 minutes.

-

Measurement: Measure the absorbance at 593 nm.

-

Calculation: The antioxidant capacity is determined from a standard curve prepared with a known concentration of FeSO₄·7H₂O and expressed as µmol of Fe²⁺ equivalents per gram of the sample.

Experimental Workflow for Antioxidant Assays

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. This compound is being investigated for its potential to modulate inflammatory pathways.

Proposed Mechanism of Action: NF-κB Signaling Pathway

Studies on the related lignan pinoresinol suggest that its anti-inflammatory effects are mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2] It is hypothesized that this compound may act similarly.

References

8-Hydroxypinoresinol: A Comprehensive Technical Guide on its Discovery, History, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Hydroxypinoresinol, a furofuran lignan primarily isolated from plants of the Forsythia genus, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the discovery and history of this compound, its chemical characterization, and a detailed examination of its biological effects, with a focus on its antioxidant, antimicrobial, and anti-inflammatory properties. This document consolidates key quantitative data, outlines detailed experimental protocols for its isolation and biological evaluation, and presents visual representations of associated signaling pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.

Discovery and History

The discovery of this compound is closely tied to the phytochemical investigation of medicinal plants, particularly those used in traditional medicine. While the precise seminal publication detailing its initial discovery and naming is attributed to a 1978 paper by Chiba et al. on the lignans from Forsythia suspensa, this source is not widely accessible. However, subsequent research has firmly established Forsythia suspensa as a primary natural source of this compound.

Initially isolated from the fruits of Forsythia suspensa, this compound has since been identified in other plant species, including Schisandra sphenanthera and Schisandra lancifolia. Its chemical structure was elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which confirmed its furofuran lignan core with a hydroxyl group at the C-8 position. The stereochemistry of the naturally occurring enantiomer has also been determined.

Chemical and Physical Properties

This compound is a solid compound with the molecular formula C₂₀H₂₂O₇ and a molecular weight of 374.4 g/mol .[1] Its systematic IUPAC name is (3R,3aS,6S,6aR)-3,6-bis(4-hydroxy-3-methoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-ol.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₂O₇ | [1] |

| Molecular Weight | 374.4 g/mol | [1] |

| IUPAC Name | (3R,3aS,6S,6aR)-3,6-bis(4-hydroxy-3-methoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-ol | [1] |

| CAS Number | 81426-17-7 | [1] |

| Physical Description | Solid | |

| Melting Point | 183 - 185 °C |

Table 2: Spectroscopic Data for this compound

| Spectroscopy Type | Key Data Points | Reference |

| ¹³C NMR | See original research for full spectral data. | |

| Mass Spectrometry | Precursor m/z: 373 [M-H]⁻ | [1] |

Experimental Protocols

Isolation of this compound from Forsythia suspensa Fruits

The following protocol is a generalized procedure based on methodologies reported in the literature for the extraction and isolation of this compound.

Workflow for Isolation of this compound

-

Extraction: Powdered dried fruits of Forsythia suspensa are subjected to reflux extraction with methanol.

-

Concentration: The combined methanol extracts are concentrated under reduced pressure to yield a crude syrup.

-

Partitioning: The crude extract is suspended in water and partitioned successively with chloroform. The chloroform-soluble fraction, which contains the lignans, is collected.

-

Column Chromatography: The chloroform fraction is subjected to silica gel column chromatography. Elution is performed with a gradient of n-hexane and acetone.

-

Fraction Collection and Monitoring: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Purification: Fractions rich in the target compound are combined and may require further purification steps such as recrystallization or preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Biological Activity Assays

The antioxidant potential of this compound can be evaluated using various in vitro assays.

Table 3: Quantitative Antioxidant Activity of this compound and its Glucoside

| Assay | Compound | IC₅₀ (µM) | Reference |

| Peroxynitrite Scavenging | (+)-1-hydroxypinoresinol-1-O-beta-D-glucoside | 3.23 ± 0.04 | [2] |

| Total ROS Scavenging | (+)-1-hydroxypinoresinol-1-O-beta-D-glucoside | 2.26 ± 0.07 | [2] |

| DPPH Radical Scavenging | (+)-1-hydroxypinoresinol-1-O-beta-D-glucoside | 32.3 ± 0.13 | [2] |

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

-

Prepare a fresh solution of DPPH in methanol.

-

In a 96-well plate, add various concentrations of the this compound solution.

-

Add the DPPH solution to each well and incubate in the dark at room temperature.

-

Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

-

Calculate the percentage of scavenging activity and determine the IC₅₀ value.

-

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

-

Generate the ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate.

-

Dilute the ABTS•+ solution with a suitable buffer to a specific absorbance.

-

Add various concentrations of the this compound solution to the ABTS•+ solution.

-

Measure the decrease in absorbance at a specific wavelength (e.g., 734 nm).

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

-

The antimicrobial properties of this compound can be determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).

Table 4: Antimicrobial Activity of (-)-8-Hydroxypinoresinol

| Microorganism | MIC (mg/mL) | Reference |

| Staphylococcus aureus | 0.75 - 3.0 | [3] |

| Streptococcus pneumoniae | 0.75 - 3.0 | [3] |

| Escherichia coli | 0.75 - 3.0 | [3] |

| Salmonella typhi | 0.75 - 3.0 | [3] |

| Candida albicans | 0.75 - 3.0 | [3] |

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth.

-

Serial Dilution: Perform serial dilutions of the this compound stock solution in a 96-well microtiter plate containing the appropriate growth medium.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Incubation: Incubate the plate under optimal conditions for the growth of the microorganism.

-

Determination of MIC: The MIC is determined as the lowest concentration of this compound that visibly inhibits the growth of the microorganism.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its anti-inflammatory effects being of particular interest for drug development.

Anti-inflammatory Activity and the NF-κB Signaling Pathway

The anti-inflammatory properties of lignans, including this compound, are often attributed to their ability to modulate key inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, and its inhibition is a key target for anti-inflammatory drug discovery.

NF-κB Signaling Pathway and Potential Inhibition by this compound

In the canonical NF-κB pathway, inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This process releases the NF-κB dimer (typically p50/p65), which translocates to the nucleus, binds to specific DNA sequences, and promotes the transcription of pro-inflammatory genes. This compound is thought to exert its anti-inflammatory effects by inhibiting one or more steps in this cascade, potentially by targeting the activation of the IKK complex, thereby preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.

Conclusion

This compound is a naturally occurring lignan with a well-established chemical structure and a growing body of evidence supporting its therapeutic potential. Its antioxidant, antimicrobial, and particularly its anti-inflammatory properties, mediated through the inhibition of the NF-κB signaling pathway, make it a promising candidate for further investigation in the development of novel therapeutic agents. This technical guide provides a foundational resource for researchers and drug development professionals, summarizing the key historical, chemical, and biological aspects of this compound and offering detailed experimental frameworks to guide future studies. Further research is warranted to fully elucidate its mechanisms of action and to explore its potential clinical applications.

References

- 1. This compound | C20H22O7 | CID 3010930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Further isolation of antioxidative (+)-1-hydroxypinoresinol-1-O-beta-D-glucoside from the rhizome of Salvia miltiorrhiza that acts on peroxynitrite, total ROS and 1,1-diphenyl-2-picrylhydrazyl radical - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

8-Hydroxypinoresinol: A Lignan with Diverse Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: 8-Hydroxypinoresinol, a lignan found in various plant species, has emerged as a compound of significant interest in the field of pharmacology. Lignans are a class of polyphenols known for their diverse biological activities, and this compound, along with its derivatives, has demonstrated potential therapeutic applications in several key areas, including cardiovascular disease, infectious diseases, and oncology. This technical guide provides a comprehensive overview of the current state of research on this compound, focusing on its potential therapeutic targets, mechanisms of action, and the experimental evidence supporting these claims. The information is tailored for researchers, scientists, and drug development professionals seeking to explore the therapeutic utility of this promising natural compound.

Anti-Arrhythmic Potential: Targeting the Kv1.5 Potassium Channel

A significant body of evidence points to the potential of this compound derivatives as novel anti-arrhythmic agents, specifically for the management of atrial fibrillation. The primary therapeutic target identified in this context is the voltage-gated potassium channel Kv1.5.

Mechanism of Action

This compound-4-O-β-D-glucoside (HPG), a derivative of this compound, has been identified as a blocker of the human Kv1.5 channel (hKv1.5).[1] The Kv1.5 channel is predominantly expressed in the atria of the heart and is responsible for the ultra-rapid delayed rectifier potassium current (IKur), which plays a crucial role in the repolarization of the atrial action potential. By inhibiting this channel, HPG can prolong the action potential duration in the atria, a key mechanism for the termination of atrial fibrillation.

Studies have shown that HPG inhibits the hKv1.5 channel current in a concentration-dependent manner.[1] The inhibitory effect is observed at micromolar concentrations, suggesting a potential for therapeutic efficacy. The interaction with the channel appears to be a slow process, as the current does not fully recover after washout of the compound.[1]

Quantitative Data

While a specific IC50 value for the inhibition of the Kv1.5 channel by this compound-4-O-β-D-glucoside has not been explicitly reported in the reviewed literature, a concentration-dependent inhibition has been demonstrated at concentrations of 10 μM, 30 μM, and 50 μM.[1]

| Compound | Target | Cell Line | Concentrations Tested | Observed Effect | Reference |

| This compound-4-O-β-D-glucoside | Kv1.5 Potassium Channel | HEK 293 | 10 μM, 30 μM, 50 μM | Concentration-dependent inhibition of hKv1.5 channel current. | [1] |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology: The standard method for characterizing the effects of compounds on ion channels like Kv1.5 is the whole-cell patch-clamp technique.

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK) 293 cells are cultured and transiently transfected with the gene encoding the human Kv1.5 channel (KCNA5).

-

Electrophysiological Recordings: Whole-cell currents are recorded using a patch-clamp amplifier. The extracellular (bath) solution typically contains (in mM): NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with the pH adjusted to 7.4. The intracellular (pipette) solution usually contains (in mM): KCl, MgCl2, HEPES, EGTA, and ATP, with the pH adjusted to 7.2.

-

Voltage Protocol: To elicit Kv1.5 currents, cells are held at a holding potential of -80 mV and then depolarized to various test potentials (e.g., from -60 mV to +60 mV in 10 mV increments).

-

Drug Application: this compound-4-O-β-D-glucoside is applied to the cells via a perfusion system at different concentrations to determine its effect on the channel currents.

Antimicrobial Activity

(-)-8-Hydroxypinoresinol has demonstrated notable antimicrobial activity against a range of pathogenic bacteria and fungi. This suggests its potential as a lead compound for the development of new anti-infective agents.

Mechanism of Action

The precise mechanism of antimicrobial action for this compound has not been fully elucidated in the available literature. However, related lignans and phenolic compounds are known to exert their antimicrobial effects through various mechanisms, including disruption of microbial cell membranes, inhibition of essential enzymes, and interference with nucleic acid synthesis.

Quantitative Data

The antimicrobial efficacy of (-)-8-hydroxypinoresinol has been quantified through the determination of Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC) values.

| Microorganism | Type | MIC (mg/mL) | MBC (mg/mL) | MFC (mg/mL) |

| Staphylococcus aureus | Gram-positive Bacteria | 0.75 - 3.0 | 1.5 | - |

| Streptococcus pneumoniae | Gram-positive Bacteria | 0.75 - 3.0 | 1.5 | - |

| Escherichia coli | Gram-negative Bacteria | 0.75 - 3.0 | 1.5 | - |

| Salmonella typhi | Gram-negative Bacteria | 0.75 - 3.0 | 1.5 | - |

| Candida albicans | Fungus | 0.75 - 3.0 | - | 3.0 |

Experimental Protocols

Broth Microdilution Method: This is a standard method for determining MIC, MBC, and MFC values.

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

-

Serial Dilution: The test compound, (-)-8-hydroxypinoresinol, is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation and Incubation: Each well is inoculated with the microbial suspension and the plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 28°C for 48-72 hours for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

MBC/MFC Determination: Aliquots from the wells showing no growth are subcultured onto agar plates. The MBC or MFC is the lowest concentration that results in no growth on the subculture plates.

Antioxidant and Cytoprotective Effects

This compound has been reported to possess cytoprotective properties, particularly against oxidative stress induced by reactive nitrogen species such as peroxynitrite.

Mechanism of Action

The antioxidant activity of this compound is attributed to its phenolic structure, which allows it to scavenge free radicals and other reactive oxygen and nitrogen species. By neutralizing these damaging molecules, it can protect cells from oxidative damage to lipids, proteins, and DNA.

Cytoprotective Activity

This compound has been shown to have a cytoprotective effect against peroxynitrite-induced damage in LLC-PK1 cells, a porcine kidney epithelial cell line.[2] Peroxynitrite is a potent oxidant and nitrating agent that can induce cellular injury and apoptosis. The ability of this compound to mitigate this damage highlights its potential in conditions associated with nitro-oxidative stress.

Experimental Protocols

Peroxynitrite-Induced Cell Viability Assay:

-

Cell Culture: LLC-PK1 cells are cultured in appropriate media.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified period.

-

Induction of Damage: Peroxynitrite is added to the cell cultures to induce cellular damage.

-

Viability Assessment: Cell viability is assessed using methods such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity. A decrease in the conversion of MTT to formazan indicates reduced cell viability.

Anticancer Potential

While research specifically on the anticancer effects of this compound is limited, studies on the related lignan, pinoresinol, provide insights into the potential anti-proliferative and pro-apoptotic activities of this class of compounds.

Mechanism of Action

Pinoresinol has been shown to inhibit the proliferation of various cancer cell lines, including those of the colon, prostate, and breast.[3] The proposed mechanisms of action include cell cycle arrest, induction of apoptosis, and modulation of key signaling pathways involved in cancer progression. For instance, pinoresinol has been observed to cause a block in the G0/G1 phase of the cell cycle and upregulate the expression of the cyclin-dependent kinase inhibitor p21(WAF1/Cip1) in HL-60 leukemia cells.[3]

Quantitative Data

The following table summarizes the cytotoxic effects of pinoresinol on various human cancer cell lines. It is important to note that this data is for pinoresinol, and further studies are needed to determine the specific IC50 values for this compound.

| Compound | Cancer Cell Line | p53 Status | IC50 | Reference |

| Pinoresinol | HL-60 (Leukemia) | null | 8 µM | [3] |

| Pinoresinol | HL-60R (Multidrug Resistant Leukemia) | null | 32 µM | [3] |

Experimental Protocols

MTT Assay for Cytotoxicity:

-

Cell Culture: Human cancer cell lines are cultured in appropriate media.

-

Treatment: Cells are treated with a range of concentrations of the test compound (e.g., pinoresinol or this compound) for various time points (e.g., 24, 48, 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

-

Data Analysis: The formazan crystals are solubilized, and the absorbance is measured. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Future Directions and Conclusion

This compound and its derivatives represent a promising class of natural compounds with a range of potential therapeutic applications. The demonstrated activity as a Kv1.5 channel blocker highlights its potential in cardiology, particularly for atrial fibrillation. Its antimicrobial and antioxidant properties further expand its therapeutic utility. While preliminary data on the anticancer potential of related lignans is encouraging, more direct research on this compound is warranted.

Future research should focus on:

-

Determining the precise IC50 values of this compound and its derivatives on their respective targets.

-

Elucidating the detailed molecular mechanisms underlying their antimicrobial, antioxidant, and potential anticancer and anti-inflammatory activities.

-

Conducting in vivo studies to validate the in vitro findings and to assess the pharmacokinetic and safety profiles of these compounds.

-

Exploring the structure-activity relationships to guide the synthesis of more potent and selective analogs.

References

8-Hydroxypinoresinol: A Technical Guide to its Antioxidant Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxypinoresinol is a furofuranoid lignan, a class of polyphenolic compounds found in a variety of plants.[1][2] Lignans are recognized for their diverse biological activities, and this compound, in particular, has garnered attention for its potential antioxidant effects. Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in the pathophysiology of numerous diseases. This guide provides an in-depth technical overview of the antioxidant properties of this compound, summarizing quantitative data, detailing experimental protocols, and exploring its potential mechanisms of action for professionals engaged in research and drug development.

Core Antioxidant Mechanisms

The antioxidant capacity of a compound can be attributed to two primary mechanisms: direct radical scavenging and indirect cellular defense modulation.

-

Direct Radical Scavenging : This mechanism involves the direct neutralization of free radicals through hydrogen atom transfer (HAT) or single electron transfer (SET). The phenolic hydroxyl groups present in the structure of this compound are believed to be crucial for this activity, as they can donate a hydrogen atom to a free radical, thereby stabilizing it and terminating the oxidative chain reaction.[3]

-

Indirect Antioxidant Effects : Beyond direct scavenging, polyphenols can exert antioxidant effects by modulating endogenous defense systems. A key pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling cascade. While direct evidence for this compound is still emerging, many structurally related lignans have been shown to activate the Nrf2 pathway. This pathway upregulates the expression of a suite of antioxidant and detoxification enzymes, providing prolonged cellular protection against oxidative stress.

Quantitative Antioxidant Activity

Quantitative assessment of antioxidant activity is typically performed using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard metric, representing the concentration of a compound required to scavenge 50% of the free radicals in the assay. A lower IC50 value signifies higher antioxidant potency.